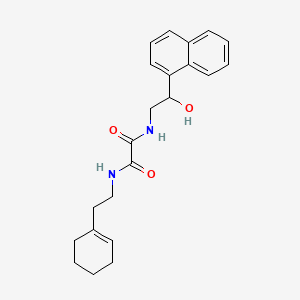![molecular formula C23H23N5O3 B2808909 1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione CAS No. 1021065-45-1](/img/structure/B2808909.png)
1,3-Dimethyl-8-{4-[(2-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazolidine, a type of heterocyclic compound. Imidazolidines are five-membered rings containing three carbon atoms and two nitrogen atoms . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains an imidazolidine ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a purine dione group, which is a type of nitrogen-containing heterocycle .Applications De Recherche Scientifique
Molecular Interactions and Structural Analysis A comprehensive study provided a detailed quantitative analysis of various intermolecular interactions present in a structurally similar molecule, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The molecule, crystallizing in the P-1 space group, showed layered crystal packing, primarily formed by hydrogen bonds. The stabilization mainly stemmed from electrostatic energy contributions, with sheets interconnected by different stacking motifs with notable dispersion energy components. This detailed insight into the molecule's interaction energies and energy framework suggested potential applications in material design due to the anisotropic distribution of interaction energies along different directions (Shukla et al., 2020).
Synthesis and Reactions Extensive research has been dedicated to the synthesis and reaction mechanisms of closely related molecules, highlighting the potential for synthesizing agents with various biological activities. For instance, the synthesis of new 1,3,8-trisubstituted purine-2,6-diones and 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones aimed to create agents with potential biological activities. The synthesis involved a more efficient cyclization process using 1,1,1,3,3,3,-hexamethyldisilazane and polyphosphoric acid, showing the molecule's versatility in chemical synthesis (Hayallah & Famulok, 2007).
In another study, cleavage of a structurally similar molecule led to the formation of derivatives bearing arylmethylidene fragments, exhibiting potential antiproliferative activity. This demonstrates the molecule's potential in drug design and cancer treatment (Izmest’ev et al., 2020).
The synthesis of new asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene showed photochromic and fluorescent properties in solution. This indicates potential applications in material sciences, particularly in developing photo-responsive materials (Shepelenko et al., 2014).
Pharmacological Evaluation and Receptor Studies The molecule and its derivatives have been extensively studied for their receptor affinity and biological activities, indicating potential pharmaceutical applications. For instance, derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione showed high affinity for 5-HT(1A) and alpha(1) receptors, and compounds like 1,3-dimethyl-7-bromo-8-(phenylpiperazinopropylamino)-1H,3H-pyrimido[2,1-f]purine-2,4-dione demonstrated marked anxiolytic-like activity in pharmacological tests, comparable to reference drugs like diazepam (Jurczyk et al., 2004).
Propriétés
IUPAC Name |
2,4-dimethyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-15-6-4-5-7-16(15)14-31-18-10-8-17(9-11-18)27-12-13-28-19-20(24-22(27)28)25(2)23(30)26(3)21(19)29/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPUJSSWRKKOBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)N3CCN4C3=NC5=C4C(=O)N(C(=O)N5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
![6-(4-FLUOROPHENYL)-2-{[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]SULFANYL}PYRIMIDIN-4-OL](/img/structure/B2808831.png)
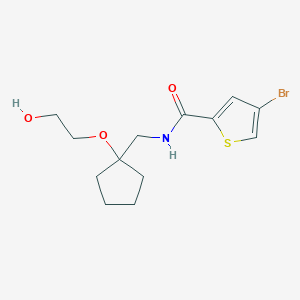
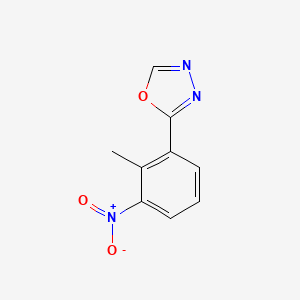
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
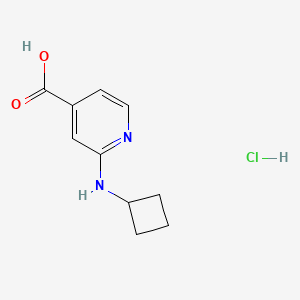
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
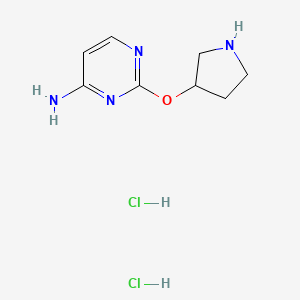
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2808845.png)
![2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide](/img/structure/B2808847.png)
![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)
